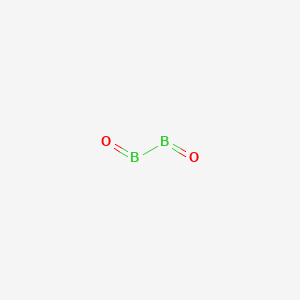

Diboron dioxide

Description

Properties

CAS No. |

13766-28-4 |

|---|---|

Molecular Formula |

B2O2 |

Molecular Weight |

53.63 g/mol |

IUPAC Name |

oxo(oxoboranyl)borane |

InChI |

InChI=1S/B2O2/c3-1-2-4 |

InChI Key |

MTKRXXSLFWZJTB-UHFFFAOYSA-N |

SMILES |

B(=O)B=O |

Canonical SMILES |

B(=O)B=O |

Other CAS No. |

13766-28-4 |

Synonyms |

O=BB=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Computed Properties of Diboron Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron (B99234) dioxide (B₂O₂) is a chemical compound of boron and oxygen. Understanding its fundamental properties is crucial for various research and development applications, including materials science and as a potential intermediate in chemical synthesis. This technical guide provides a summary of the key computed properties of diboron dioxide, drawing from established computational chemistry databases and theoretical studies. While detailed experimental protocols for its synthesis and characterization are often found within subscription-based scientific literature, this guide outlines the common experimental techniques used and presents the available computed data in a structured format.

Computed Properties of Diboron Dioxide

The following tables summarize the key computed properties of diboron dioxide, primarily sourced from the PubChem and NIST Chemistry WebBook databases. These values are derived from computational models and provide valuable insights into the molecular characteristics of B₂O₂.

Table 1: General and Molecular Properties[1]

| Property | Value | Computational Method/Source |

| Molecular Weight | 53.63 g/mol | PubChem 2.2 |

| Exact Mass | 54.0084396 Da | PubChem 2.2 |

| Molecular Formula | B₂O₂ | PubChem 2.2 |

| IUPAC Name | oxo(oxoboranyl)borane | Lexichem TK 2.7.0 |

| InChI | InChI=1S/B2O2/c3-1-2-4 | InChI 1.0.6 |

| InChIKey | MTKRXXSLFWZJTB-UHFFFAOYSA-N | InChI 1.0.6 |

| Canonical SMILES | B(=O)B=O | OEChem 2.3.0 |

| CAS Number | 13766-28-4 | ChemIDplus; EPA DSSTox |

Table 2: Computed Physicochemical Properties[1]

| Property | Value | Computational Method/Source |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 34.1 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 4 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Complexity | 25.0 | Cactvs 3.4.8.18 |

Table 3: Computed Vibrational Frequencies[2]

| Vibrational Mode | Frequency (cm⁻¹) | Experimental Method |

| B-O Stretch (Σu+) | 1898.9 | Infrared Spectroscopy (in solid Argon) |

| Bend (Πu) | 213 | Infrared Spectroscopy (in solid Argon) |

Experimental Methodologies

While the full experimental details for the synthesis and characterization of diboron dioxide require access to primary research articles, the following methodologies are commonly cited in the literature.

Synthesis

The synthesis of diboron dioxide often involves high-temperature reactions. One cited method involves the vaporization of strontium borate (B1201080) (SrB₂O₄) at temperatures in the range of 1310 to 1442 K. This process generates various vapor species, including B₂O₂.

Characterization

-

Knudsen-Effusion Mass Spectrometry: This technique is employed to study the vaporization behavior of compounds at high temperatures. In the context of B₂O₂, it has been used to identify the gaseous species produced during the heating of metal borates. The apparatus typically consists of a Knudsen cell (an effusion cell) coupled with a mass spectrometer. The sample is heated in the cell, and the effusing vapor is ionized and analyzed by the mass spectrometer to determine its composition.

-

Infrared Spectroscopy: The vibrational modes of diboron dioxide have been studied using infrared (IR) spectroscopy.[1] In a common experimental setup, the molecule is isolated in an inert gas matrix, such as solid argon, at low temperatures.[2] This matrix isolation technique prevents the molecules from aggregating and allows for the measurement of the vibrational spectrum of individual B₂O₂ molecules. The resulting IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule.

Computational Methods

The computed properties listed in the tables are typically derived from quantum chemical calculations. These methods solve the Schrödinger equation for the molecule to predict its electronic structure and properties. Common levels of theory used for such calculations include:

-

Density Functional Theory (DFT): Methods like B3LYP are widely used to calculate molecular geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost.

-

Ab initio methods: High-level methods such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) can provide more accurate results, especially for thermochemical data, but are computationally more demanding.

The specific software packages used for these computations include Gaussian, GAMESS, and others. The choice of basis set (e.g., 6-311+G(d,p)) is also a critical parameter that affects the accuracy of the calculations.

Logical Workflow for Computational Property Determination

The following diagram illustrates a typical workflow for the computational determination of the properties of a molecule like diboron dioxide.

Caption: A flowchart illustrating the typical computational workflow for determining the properties of diboron dioxide.

Theoretical Reaction Pathway: B₂O₂ with H₂

A theoretical study has investigated the potential energy surface for the reaction of diboron dioxide with molecular hydrogen.[3] This type of computational study is crucial for understanding the reactivity and potential chemical transformations of B₂O₂. The diagram below outlines a proposed reaction mechanism.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Diboron Dioxide (B₂O₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diboron (B99234) dioxide (B₂O₂), a seemingly simple molecule, presents a fascinating case study in chemical bonding and molecular structure. This technical guide provides a comprehensive analysis of the structure and bonding of B₂O₂, drawing upon experimental and theoretical investigations. The molecule's linear, centrosymmetric geometry is detailed, supported by spectroscopic data and ab initio calculations. This document summarizes key quantitative data, outlines experimental methodologies for its study, and provides visualizations to elucidate its bonding characteristics, offering a valuable resource for researchers in chemistry and materials science.

Molecular Structure

Experimental evidence, most notably from photoelectron spectroscopy, and theoretical calculations have conclusively established that diboron dioxide possesses a linear, centrosymmetric structure with D∞h point group symmetry.[1][2] The atomic arrangement is O–B–B–O. This linear geometry is a key feature influencing its electronic properties and reactivity.

Quantitative Structural Data

The structural parameters of diboron dioxide have been determined through a combination of experimental spectroscopic data and high-level ab initio molecular orbital calculations. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Method | Reference |

| Bond Lengths | |||

| r(B–B) | 1.65 Å | Calculated | |

| r(B–O) | 1.213 Å | Calculated | |

| Bond Angles | |||

| ∠(O–B–B) | 180° | Experimental & Calculated | [1][2] |

| ∠(B–B–O) | 180° | Experimental & Calculated | [1][2] |

| Symmetry | D∞h | Experimental & Calculated | [1][2] |

Electronic Structure and Bonding

The bonding in diboron dioxide is of significant interest due to the presence of a boron-boron bond flanked by two terminal oxygen atoms. An analysis of its molecular orbitals provides a deep understanding of its electronic configuration and bond characteristics.

Molecular Orbital Configuration

Ab initio molecular orbital calculations have determined the ground electronic state of B₂O₂ to be ¹Σg⁺. The ordering of the highest occupied molecular orbitals (HOMOs) has been established as πg, πu, σg, σu.[1][2] This ordering differs from the isoelectronic molecule cyanogen (B1215507) (C₂N₂), highlighting the unique electronic nature of B₂O₂.

The bonding can be qualitatively described as a B-B single bond with significant B-O double bond character. This is supported by the calculated force constants, which indicate a relatively strong B-O bond.

Visualization of Bonding

The following diagram illustrates the simplified Lewis structure and the linear geometry of the diboron dioxide molecule.

Caption: Lewis structure representation of B₂O₂.

Spectroscopic Properties

The vibrational modes of diboron dioxide have been characterized primarily through infrared absorption spectroscopy of the molecule isolated in inert gas matrices. These studies provide critical data for confirming the molecule's linear structure and for calculating bond force constants.

Vibrational Frequencies

The experimentally observed and calculated vibrational frequencies for the fundamental modes of ¹¹B₂¹⁶O₂ are presented below. For a linear D∞h molecule with 4 atoms, there are 3N-5 = 7 vibrational modes.

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Method | Reference |

| ν₁ | Σg⁺ | Symmetric B-O stretch | 2055 | Calculated | |

| ν₂ | Σg⁺ | B-B stretch | 774 | Calculated | |

| ν₃ | Σu⁺ | Asymmetric B-O stretch | 1899 | Experimental (Argon Matrix) | |

| ν₄ | Πg | Trans-bending | 495 | Calculated | |

| ν₅ | Πu | Cis-bending | 165 | Calculated |

Note: Not all modes are infrared active. The symmetric stretches (Σg⁺) are Raman active but infrared inactive, while the asymmetric stretch (Σu⁺) and the cis-bending mode (Πu) are infrared active.

Force Constants

Force constants provide a measure of the stiffness of a chemical bond. The calculated force constants for the bonds in B₂O₂ are consistent with the proposed bonding model.

| Bond | Force Constant (mdyn/Å) | Method | Reference |

| B–B | 3.5 | Calculated | |

| B–O | 13.9 | Calculated |

The high force constant for the B-O bond supports the notion of significant double bond character.

Experimental Protocols

The study of diboron dioxide is challenging due to its high reactivity and the high temperatures required for its generation. Matrix isolation spectroscopy is the primary experimental technique used for its characterization.

Generation of Diboron Dioxide

Diboron dioxide is typically generated in the gas phase at high temperatures. A common method involves the vaporization of solid boron sesquioxide (B₂O₃) from a Knudsen effusion cell at temperatures around 1200 °C. At these temperatures, B₂O₃ vaporizes primarily as B₂O₃ molecules, but a fraction dissociates to form B₂O₂ and other boron suboxides.

An alternative method involves the reaction of boron atoms with molecular oxygen. Boron atoms can be generated by laser ablation or thermal evaporation of elemental boron.

Matrix Isolation Spectroscopy Workflow

The following workflow outlines the key steps in the matrix isolation spectroscopy of B₂O₂.

Caption: Workflow for matrix isolation spectroscopy of B₂O₂.

Detailed Steps:

-

Sample Preparation: A Knudsen effusion cell is loaded with powdered, high-purity boron sesquioxide (B₂O₃).

-

High-Temperature Generation: The Knudsen cell is placed in a high-vacuum chamber and heated to approximately 1200 °C. This causes the B₂O₃ to vaporize and partially dissociate, producing a molecular beam containing B₂O₂.

-

Matrix Co-deposition: A stream of an inert matrix gas, typically argon, is introduced into the vacuum chamber. This gas is directed towards a cryogenic window (e.g., CsI or KBr) cooled to around 10 K by a closed-cycle helium refrigerator. The molecular beam of B₂O₂ effusing from the Knudsen cell is co-deposited with the excess of argon onto the cold window. The high ratio of argon to B₂O₂ ensures that individual B₂O₂ molecules are trapped and isolated within the solid argon matrix, preventing intermolecular interactions.

-

Spectroscopic Measurement: The cryogenic window with the isolated sample is then interrogated by a beam of infrared radiation from an FTIR spectrometer. The transmitted radiation is detected, yielding an infrared absorption spectrum of the trapped B₂O₂ molecules.

-

Data Analysis: The resulting spectrum is analyzed to identify the vibrational frequencies of the B₂O₂ molecule. Isotopic substitution experiments (e.g., using ¹⁰B-enriched B₂O₃) can be performed to aid in the assignment of the vibrational modes.

Conclusion

Diboron dioxide is a linear molecule with a centrosymmetric O–B–B–O structure. Its bonding is characterized by a B-B single bond and strong B-O bonds with significant double bond character. The study of this molecule, primarily through high-temperature generation and matrix isolation spectroscopy, has provided valuable insights into the nature of bonding in boron-containing species. The quantitative data and experimental methodologies presented in this guide serve as a foundational resource for further research into the chemistry and potential applications of diboron dioxide and related compounds.

References

An In-depth Technical Guide to the Electronic Configuration of the B2O2 Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic configuration of the diboron (B99234) dioxide (B2O2) molecule. It delves into its molecular structure, bonding, vibrational modes, and electronic states, presenting a consolidation of theoretical and experimental findings. This document is intended to serve as a core reference for researchers in chemistry, materials science, and drug development.

Executive Summary

Diboron dioxide (B2O2) is a linear molecule with a symmetric O–B–B–O structure, belonging to the D∞h point group. Its electronic configuration and bonding characteristics are of significant interest due to the presence of a boron-boron bond and its isoelectronic relationship with other well-studied molecules. This guide summarizes the key structural and electronic properties of B2O2, provides an overview of the experimental methods used for its characterization, and presents a detailed molecular orbital description.

Molecular Structure and Bonding

Experimental evidence from He I photoelectron spectroscopy has conclusively established that the geometrical structure of B2O2 is linear and symmetric (O–B–B–O).[1] This D∞h symmetry is a crucial factor in determining its electronic and spectroscopic properties.

Bond Lengths

Precise experimental determination of the bond lengths in the transient B2O2 molecule is challenging. However, theoretical calculations provide reliable estimates for the B-B and B-O bond distances. These computationally derived values are essential for understanding the bonding within the molecule.

| Bond | Bond Length (Å) | Method |

| B–B | Data not found | Theoretical Calculation |

| B–O | Data not found | Theoretical Calculation |

Note: Specific theoretical values for the bond lengths of B2O2 were not found in the provided search results. Ab initio calculations would be required to provide these values.

Experimental Protocols

The study of gas-phase B2O2 is primarily conducted at high temperatures due to its transient nature.

Generation of Gas-Phase B2O2

Gas-phase B2O2 for spectroscopic analysis is typically generated by the high-temperature reaction of solid boron (B) with boric oxide (B2O3). This mixture is heated in a Knudsen cell, a type of high-temperature furnace, to temperatures around 1200 °C. The vapor effusing from the cell contains a mixture of gaseous species, including B2O2.

A key challenge in this method is maintaining consistent contact between the solid boron and liquid boric oxide to ensure a stable vapor pressure of B2O2. To address this, a two-phase mixture of iron borides (FeB and Fe2B) can be used to fix the activity of boron, leading to more reproducible results.

Spectroscopic Characterization

Photoelectron Spectroscopy (PES): This has been a primary technique for elucidating the electronic structure of B2O2. The experimental setup involves irradiating the gas-phase B2O2 effusing from a high-temperature furnace with a monochromatic source of photons, typically He I radiation. The kinetic energies of the ejected photoelectrons are then measured. This technique provides direct information about the binding energies of the molecular orbitals.

Matrix Isolation Spectroscopy: This technique involves co-depositing the gaseous B2O2 with an excess of an inert gas (like argon or neon) onto a cryogenic window. This traps individual B2O2 molecules in a solid, unreactive matrix, allowing for detailed spectroscopic study, particularly infrared and Raman spectroscopy, to probe its vibrational modes.

The logical workflow for the generation and spectroscopic analysis of B2O2 is illustrated below.

References

Gas Phase Thermochemistry of Diboron Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas phase thermochemical data for diboron (B99234) dioxide (B₂O₂). The information is compiled from critically evaluated data from the NIST Chemistry WebBook and associated literature, presented in a clear and accessible format for researchers and professionals in chemistry and drug development.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of gaseous diboron dioxide at standard conditions (298.15 K and 1 bar).

Table 1: Standard Molar Thermochemical Properties of Diboron Dioxide (B₂O₂) Gas

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Formation | ΔfH° | -456.06 ± 4.18 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Entropy | S° | 242.48 | J/mol·K | --INVALID-LINK-- |

| Gibbs Free Energy of Formation | ΔfG° | -462.3 | kJ/mol | Calculated from ΔfH° and S° |

Table 2: Ionization Energy of Diboron Dioxide (B₂O₂) Gas

| Ionization Energy (eV) | Method | Reference |

| 13.9 ± 0.5 | Electron Ionization (EI) | Asano and Kou, 1988 |

| 13.37 ± 0.34 | Electron Ionization (EI) | Bagarat'yan and Nikitin, 1979 |

| 14. ± 0.5 | Electron Ionization (EI) | Blackburn, Buchler, et al., 1966 |

| 13.61 | Photoelectron Spectroscopy (PE) | Ruscic, Curtiss, et al., 1984 |

Note on Bond Dissociation Energy: A specific, experimentally determined value for the B-B or B-O bond dissociation energy in the B₂O₂ molecule was not readily available in the reviewed literature. This value is crucial for understanding the stability and reactivity of the molecule and represents a potential area for further experimental or computational investigation.

Experimental Protocols

The thermochemical data presented in this guide were primarily determined using Knudsen effusion mass spectrometry, electron ionization, and photoelectron spectroscopy. The following sections provide an overview of these experimental methodologies.

Knudsen Effusion Mass Spectrometry

This technique is widely used to study the thermodynamics of high-temperature species in the gas phase, particularly for determining enthalpies of formation.

General Protocol:

-

Sample Preparation: A solid sample, often a mixture of elements or compounds that will produce the desired gaseous species at high temperature, is placed in a Knudsen cell. The Knudsen cell is a small, thermally stable container with a very small orifice.

-

Effusion: The cell is heated in a high-vacuum system to a precisely controlled temperature. The low pressure inside the system and the small size of the orifice ensure that the gas molecules effuse from the cell in a molecular beam without disturbing the equilibrium within the cell.

-

Ionization: The effusing molecular beam is directed into the ion source of a mass spectrometer. The gaseous species are then ionized, typically by electron impact.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

Data Analysis: The ion intensities are measured as a function of temperature. By applying the Clausius-Clapeyron equation or by using second-law and third-law methods, the partial pressures of the effusing species can be determined. This information, combined with known thermodynamic data for the reactants, allows for the calculation of the enthalpy of formation of the gaseous molecule of interest.

Electron Ionization (EI)

Electron ionization is a common method for determining the ionization energy of a molecule.[1][2]

General Protocol:

-

Sample Introduction: The gaseous sample is introduced into the ion source of a mass spectrometer, which is maintained at a low pressure. For high-temperature species like B₂O₂, this is often achieved by vaporizing a solid sample in a heated inlet system or using a Knudsen cell as described above.

-

Electron Beam: A beam of electrons is emitted from a heated filament and accelerated to a specific, known energy (typically 70 eV for standard mass spectra, but varied for ionization energy measurements).

-

Ionization: The electron beam collides with the gas-phase molecules. If the energy of the electrons is greater than the ionization energy of the molecule, an electron can be ejected from the molecule, forming a positive ion.

-

Ion Detection: The minimum energy of the electron beam required to produce a detectable ion current corresponds to the ionization energy of the molecule. This is typically determined by measuring the ion current as a function of the electron energy and identifying the onset of the ionization signal.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides a more direct and precise measurement of ionization energies.

Experimental Protocol (based on Ruscic, Curtiss, et al., 1984):

-

Vapor Generation: A sample, such as an equimolar mixture of powdered boron and B₂O₃, is placed in a tungsten oven. The oven is heated to a high temperature (e.g., 1200 °C) to generate a vapor of B₂O₂.

-

Photon Beam: A monochromatic beam of high-energy photons, such as He I radiation (21.22 eV), is directed at the vapor sample.

-

Photoionization: The photons are absorbed by the B₂O₂ molecules, causing the ejection of valence electrons.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using a hemispherical electron energy analyzer.

-

Spectrum Generation: The photoelectron spectrum is a plot of the number of detected electrons as a function of their kinetic energy. The ionization energy is determined by the equation: IE = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons. The spectrum can show distinct bands corresponding to ionization from different molecular orbitals, providing detailed information about the electronic structure of the molecule.

Visualizations

The following diagrams illustrate key concepts related to the thermochemistry of diboron dioxide.

Caption: Relationship between key thermochemical properties of Diboron dioxide.

References

Theoretical Stability of Diboron Dioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diboron (B99234) dioxide (B₂O₂), a seemingly simple molecule, presents a fascinating case study in structural and electronic complexity. Understanding the relative stability of its various isomers is crucial for fields ranging from materials science to combustion chemistry. This technical guide provides an in-depth analysis of the theoretical studies on the stability of diboron dioxide, summarizing key quantitative data, detailing computational methodologies, and visualizing the relationships between its isomers. The central finding of extensive theoretical and experimental work is the pronounced stability of the linear, symmetric O=B-B=O isomer, which is confirmed as the ground state structure.

Introduction

The exploration of the potential energy surface of diboron dioxide reveals several possible geometric arrangements, or isomers. The determination of the most stable isomer and the energetic ordering of the others is a significant challenge that has been addressed through sophisticated computational chemistry techniques. Early experimental observations, primarily through infrared spectroscopy of matrix-isolated species, hinted at a linear structure. Subsequent high-level ab initio calculations have not only confirmed this but have also explored the landscape of other, higher-energy isomers. This guide synthesizes the findings from key theoretical investigations to provide a clear and comprehensive overview of the stability of B₂O₂.

Isomeric Landscape of Diboron Dioxide

Theoretical studies have identified several isomers of diboron dioxide. The energetically most favorable structure is the linear O=B-B=O isomer. Other potential isomers, lying higher in energy, have also been investigated to understand the full potential energy surface of B₂O₂.

Logical Workflow for Isomer Identification and Stability Analysis

The process of theoretically determining the most stable isomer and the relative energies of other isomers typically follows a structured computational workflow. This involves identifying potential stationary points on the potential energy surface and characterizing them as minima (stable isomers) or saddle points (transition states).

An In-depth Technical Guide to Diboron Dioxide (B2O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diboron (B99234) dioxide (B2O2), systematically named oxo(oxoboranyl)borane, is a reactive inorganic compound that has been the subject of spectroscopic and theoretical studies. This technical guide provides a comprehensive overview of the current knowledge of B2O2, including its chemical identity, structural and thermodynamic properties, and a detailed experimental protocol for its synthesis and characterization using matrix isolation infrared spectroscopy. The information is presented to be a valuable resource for researchers in chemistry and materials science.

Introduction

Diboron dioxide is a simple boron oxide with the chemical formula B2O2. While not a stable compound under ambient conditions, it can be generated in the gas phase at high temperatures and studied using specialized techniques such as matrix isolation spectroscopy. Understanding the properties of small, reactive molecules like B2O2 is fundamental to advancing our knowledge of chemical bonding, reaction mechanisms, and materials science. This guide summarizes the key physicochemical properties of B2O2 and provides a detailed experimental methodology for its laboratory synthesis and characterization.

Chemical Identity and Properties

The IUPAC name for the B2O2 compound is oxo(oxoboranyl)borane [1]. It is also commonly referred to as diboron dioxide. Key identifiers and computed properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | oxo(oxoboranyl)borane | [1] |

| Synonyms | Diboron dioxide, O=BB=O | [1] |

| CAS Number | 13766-28-4 | [1][2] |

| Molecular Formula | B2O2 | [1][2] |

| Molecular Weight | 53.621 g/mol | [2] |

| Monoisotopic Mass | 54.0084396 Da | [1] |

| Canonical SMILES | B(=O)B=O | [1] |

| InChI | InChI=1S/B2O2/c3-1-2-4 | [1] |

| InChIKey | MTKRXXSLFWZJTB-UHFFFAOYSA-N | [1] |

Quantitative Data

A summary of key quantitative data for diboron dioxide is presented below, primarily sourced from the NIST Chemistry WebBook and computational studies.

Table 3.1: Gas-Phase Thermochemical Data

| Property | Value | Units |

| Enthalpy of Formation (ΔfH°gas) | Data available in NIST WebBook | kJ/mol |

| Entropy of Gas (S°gas, 1 bar) | Data available in NIST WebBook | J/mol·K |

Note: Specific values can be accessed through the NIST Standard Reference Database 69.[2]

Table 3.2: Vibrational Frequencies (Argon Matrix)

| Isotope | Wavenumber (cm⁻¹) | Assignment |

| B¹⁰₂O₂ | 1955 | ν(B=O) |

| B¹⁰B¹¹O₂ | 1921 | ν(B=O) |

| B¹¹₂O₂ | 1899 | ν(B=O) |

Data from infrared absorption spectra of B2O2 isolated in solid argon matrices.[3]

Table 3.3: Computed Properties

| Property | Value | Units |

| Topological Polar Surface Area | 34.1 | Ų |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 |

Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14).[1]

Experimental Protocols

The following protocol for the synthesis and characterization of diboron dioxide is based on the matrix isolation infrared spectroscopy studies.[3]

Synthesis via High-Temperature Effusion

Diboron dioxide is generated in the gas phase by the high-temperature reaction of boron and boron trioxide.

Materials:

-

Boron powder (amorphous or crystalline)

-

Boric oxide (B₂O₃)

-

High-temperature effusion cell (e.g., Knudsen cell) made of a refractory material (e.g., tantalum, tungsten, or graphite).

-

High-vacuum system

-

Mass spectrometer (for monitoring effusing species)

Procedure:

-

A mixture of boron powder and boric oxide is placed into the effusion cell.

-

The cell is placed within the high-vacuum chamber and heated to temperatures in the range of 1300-1600 K.

-

At these temperatures, gaseous B₂O₂ is formed via the reaction: 4B(s) + B₂O₃(g) → 3B₂O₂(g).

-

The effusing vapor from the cell, containing B₂O₂, is directed towards a cold substrate for matrix isolation or into the ionization source of a mass spectrometer for identification.

Characterization by Matrix Isolation Infrared Spectroscopy

This technique allows for the trapping and spectroscopic analysis of the reactive B₂O₂ molecule.

Materials:

-

Cryostat capable of reaching temperatures near 4 K.

-

Infrared-transparent window (e.g., CsI or KBr)

-

Inert matrix gas (e.g., Argon, Neon)

-

Fourier-transform infrared (FTIR) spectrometer

Procedure:

-

The cryostat window is cooled to approximately 4 K.

-

A mixture of the gaseous species effusing from the high-temperature cell and an excess of the inert matrix gas (e.g., Ar/B₂O₂ > 1000) is co-deposited onto the cold window.

-

The solidified inert gas forms a rigid, transparent matrix, isolating individual B₂O₂ molecules.

-

The infrared spectrum of the matrix-isolated sample is recorded using an FTIR spectrometer.

-

The vibrational frequencies of B₂O₂ can be identified and assigned based on isotopic substitution (e.g., using ¹⁰B and ¹¹B) and comparison with theoretical calculations.

Visualizations

Logical Workflow for Synthesis and Characterization of B2O2

Caption: Workflow for the synthesis of gaseous B2O2 and its subsequent characterization.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, physicochemical properties, and experimental procedures for the synthesis and characterization of diboron dioxide (oxo(oxoboranyl)borane). The data, compiled from reputable sources, and the detailed experimental protocol offer a solid foundation for researchers interested in the study of this and other reactive boron-containing species. The application of high-temperature synthesis coupled with matrix isolation spectroscopy remains a powerful tool for elucidating the fundamental properties of transient molecules.

References

Technical Guide: Diboron Dioxide (B₂O₂)

CAS Registry Number: 13766-28-4

Introduction

Diboron (B99234) dioxide (B₂O₂) is a simple inorganic compound with the chemical formula B₂O₂.[1] It is a reactive species that has been primarily studied in the gas phase and under matrix isolation conditions. This technical guide provides a summary of its physicochemical properties, spectroscopic data, and theoretical reactivity. The information is intended for researchers, scientists, and professionals in chemistry and materials science. While the broader field of boron chemistry has significant applications in drug development, specific biological activities or signaling pathways for diboron dioxide have not been extensively reported in the available scientific literature.

Physicochemical and Spectroscopic Data

The quantitative data for diboron dioxide are summarized in the tables below, primarily sourced from the NIST Chemistry WebBook.

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | B₂O₂ | [1][2] |

| Molecular Weight | 53.621 g/mol | [1] |

| CAS Registry Number | 13766-28-4 | [1] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

| Heavy Atom Count | 4 | [2] |

| Covalently-Bonded Unit Count | 1 | [2] |

Table 2: Gas Phase Ion Energetics Data

| Ionization Property | Value (eV) | Method | Reference |

| Ionization Energy | 13.9 ± 0.5 | Electron Ionization (EI) | Asano and Kou, 1988 |

| Ionization Energy | 13.37 ± 0.34 | Electron Ionization (EI) | Bagarat'yan and Nikitin, 1979 |

| Ionization Energy | 14. ± 0.5 | Electron Ionization (EI) | Blackburn, Buchler, et al., 1966 |

| Ionization Energy | 13.61 | Photoelectron Spectroscopy (PE) | Ruscic, Curtiss, et al., 1984 |

| Appearance Energy | |||

| B⁺ (from B₂O₂) | 16.7 ± 0.5 | Electron Ionization (EI) | Asano and Kou, 1988 |

| BO⁺ (from B₂O₂) | 17.6 ± 0.5 | Electron Ionization (EI) | Asano and Kou, 1988 |

Data compiled from the NIST Chemistry WebBook.[1]

Table 3: Vibrational and/or Electronic Energy Levels

| Vibrational Symmetry | Approximate Mode Type | Wavenumber (cm⁻¹) | Medium | Method | Reference |

| Σu⁺ | BO stretch | 1898.9 | Argon (Ar) | Infrared (IR) | Sekachev, Serebrennikov, et al., 1979; Serebrennikov, 1981; Burkholder and Andrews, 1991 |

| Σu⁺ | BO stretch | 1894.6 | Krypton (Kr) | Infrared (IR) | Burkholder and Andrews, 1991 |

| Πu | Bend | 213 | Argon (Ar) | Infrared (IR) | Sekachev, Serebrennikov, et al., 1979; Serebrennikov, 1981 |

Data compiled by Marilyn E. Jacox for the NIST Chemistry WebBook.[1]

Experimental Protocols

Matrix Isolation Infrared Spectroscopy (General Protocol)

Matrix isolation is an experimental technique used to study reactive species by trapping them in a rigid, unreactive host material at low temperatures.[3] This prevents diffusion and bimolecular reactions, allowing for spectroscopic analysis.[4]

Objective: To obtain the infrared spectrum of isolated B₂O₂ molecules.

Methodology:

-

Generation of B₂O₂: Gaseous B₂O₂ is typically generated at high temperatures. A common method involves the effusion of boron and an oxygen-containing species from a Knudsen cell (a high-temperature furnace). For example, passing molecular oxygen over elemental boron at elevated temperatures can produce B₂O₂.

-

Matrix Gas Preparation: An inert gas, typically a noble gas like argon or neon, is used as the host matrix.[3][4] The matrix gas is chosen for its inertness and optical transparency in the spectral region of interest.

-

Co-deposition: A gaseous mixture of the generated B₂O₂ and a large excess of the matrix gas is directed towards a cryogenic window (e.g., CsI or KBr) cooled to very low temperatures (typically 4-20 K) by a closed-cycle helium cryostat.[3] This process must be conducted under high vacuum to prevent contamination.

-

Matrix Formation: The gas mixture rapidly freezes on the cold window, forming a solid matrix where B₂O₂ molecules are randomly distributed and isolated from one another.[4]

-

Spectroscopic Analysis: An infrared spectrometer is used to pass a beam of IR radiation through the matrix-isolated sample. The resulting absorption spectrum is recorded, revealing the vibrational modes of the trapped B₂O₂ molecules.

This technique allows for the study of the fundamental structure and bonding of diboron dioxide without the rotational and translational interferences that would be present in a gas-phase spectrum at high temperature.[3]

Theoretical Reaction Pathway

While information on the biological signaling pathways of diboron dioxide is scarce, theoretical studies have explored its chemical reactivity. A computational study at the G2M(MP2)//B3LYP/6-311+G(d,p) level of theory investigated the potential energy surface for the reaction of triplet diboron dioxide (t-OBBO) with molecular hydrogen (H₂).[5][6] The study indicates that after the recombination of two BO monomers to form a triplet OBBO molecule, it can react with H₂ through two main pathways with relatively low energy barriers.[5]

References

- 1. Diboron dioxide [webbook.nist.gov]

- 2. Diboron dioxide | B2O2 | CID 139581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Matrix isolation - Wikipedia [en.wikipedia.org]

- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of Diboron dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron dioxide (B2O2) is a linear molecule of significant interest in high-temperature chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis and characterization, and a summary of its known reactivity.

Core Molecular Properties

The fundamental molecular properties of Diboron dioxide are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | B2O2 | [1][2][3] |

| Molecular Weight | 53.621 g/mol | [2][3] |

| CAS Number | 13766-28-4 | [2][3] |

| Canonical SMILES | O=BB=O | |

| Molecular Structure | Linear, D∞h symmetry (O=B-B=O) | |

| Physical State | Gas (at high temperatures) | [1] |

Experimental Protocols

Synthesis of Gas-Phase Diboron Dioxide

Diboron dioxide is a high-temperature species that is typically synthesized in the gas phase for spectroscopic studies. The most common method involves the reaction of elemental boron with boron trioxide at elevated temperatures under vacuum.[1] A generalized protocol using a Knudsen effusion cell coupled with a mass spectrometer is described below.

Objective: To generate a molecular beam of Diboron dioxide for analysis.

Materials:

-

High-purity elemental boron powder

-

High-purity boron trioxide (B2O3) powder

-

Knudsen cell (typically made of a refractory material like tungsten or tantalum)

-

High-temperature furnace capable of reaching >1300 K

-

High-vacuum system

-

Mass spectrometer

Procedure:

-

Sample Preparation: A mixture of elemental boron and boron trioxide powders is prepared.

-

Loading the Knudsen Cell: The powder mixture is loaded into the Knudsen cell.

-

System Assembly: The Knudsen cell is placed inside the high-temperature furnace, which is integrated into a high-vacuum chamber. The chamber is connected to the mass spectrometer.

-

Evacuation: The system is evacuated to a high vacuum to minimize interference from atmospheric gases.

-

Heating: The furnace is gradually heated to the desired reaction temperature, typically in the range of 1300 K to 1500 K.[1]

-

Vaporization: At these temperatures, the reaction between boron and boron trioxide produces a vapor that effuses from the small orifice of the Knudsen cell, forming a molecular beam. The primary vapor species under these conditions is Diboron dioxide (B2O2).[1]

-

Analysis: The molecular beam is directed into the ion source of the mass spectrometer for detection and analysis of the gaseous species.

Characterization by Matrix Isolation Spectroscopy

To study the spectroscopic properties of the reactive B2O2 molecule, it can be trapped in an inert gas matrix at cryogenic temperatures.

Objective: To isolate and obtain the infrared spectrum of Diboron dioxide.

Materials:

-

Apparatus for gas-phase synthesis of B2O2 (as described above)

-

Cryostat with a cold window (e.g., CsI)

-

Inert matrix gas (e.g., Argon)

-

Infrared spectrometer

Procedure:

-

Generation of B2O2: A stream of gaseous B2O2 is produced as described in the previous protocol.

-

Matrix Gas Co-deposition: The B2O2 vapor is mixed with a large excess of the inert matrix gas (e.g., Ar).

-

Deposition: The gas mixture is directed towards the cold window of the cryostat, which is maintained at a very low temperature (typically around 10-20 K).

-

Matrix Formation: The gases condense on the cold window, forming a solid, inert matrix in which individual B2O2 molecules are trapped and isolated.

-

Spectroscopic Analysis: The infrared spectrum of the matrix-isolated B2O2 can then be recorded.

Molecular Structure and Formation

The molecular structure of Diboron dioxide is linear with a D∞h point group symmetry. The bonding can be represented as O=B-B=O.

The formation of Diboron dioxide from the high-temperature reaction of boron and boron trioxide can be visualized as follows:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diboron Dioxide (B2O2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the current scientific understanding of diboron (B99234) dioxide (B2O2). It is crucial to note that B2O2 is primarily characterized as a transient, unstable molecule observed in the gas phase or isolated in inert gas matrices at low temperatures. Consequently, data on its bulk physical properties are unavailable, and it has not been implicated in biological signaling pathways or drug development.

Introduction

Diboron dioxide (B2O2) is a molecule with the linear structure O=B-B=O.[1] It is of interest to researchers in the fields of physical chemistry, molecular spectroscopy, and theoretical chemistry due to its unusual bonding and transient nature. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from spectroscopic studies and computational chemistry.

Molecular Structure and Bonding

The most conclusive evidence for the structure of B2O2 comes from a combination of photoelectron spectroscopy and ab initio molecular orbital calculations, which have established a linear O=B-B=O geometry with D∞h symmetry.[1] This structure is isoelectronic with dicyanogen (C2N2).[1]

Physical Properties

The majority of the physical property data for B2O2 is derived from computational models and gas-phase experiments. Bulk properties such as melting point, boiling point, and density have not been determined due to the molecule's instability.

Table 1: General and Computed Properties of B2O2

| Property | Value | Source |

| Molecular Formula | B2O2 | PubChem[2] |

| Molecular Weight | 53.621 g/mol | NIST WebBook[3] |

| IUPAC Name | oxo(oxoboranyl)borane | PubChem[2] |

| CAS Number | 13766-28-4 | NIST WebBook[3] |

| Canonical SMILES | B(=O)B=O | Guidechem[4] |

| InChI | InChI=1S/B2O2/c3-1-2-4 | PubChem[2] |

| InChIKey | MTKRXXSLFWZJTB-UHFFFAOYSA-N | PubChem[2] |

| Topological Polar Surface Area | 34.1 Ų | Guidechem[4] |

| Complexity | 25 | Guidechem[4] |

| Heavy Atom Count | 4 | Guidechem[4] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[4] |

Spectroscopic Properties

Infrared spectroscopy has been a key tool in identifying and characterizing B2O2, particularly in matrix isolation studies.

Table 2: Infrared Spectroscopic Data for B2O2

| Wavenumber (cm⁻¹) | Isotope | Assignment | Experimental Context | Reference |

| 1890 | Natural Abundance | Not specified | Gaseous Emission (1400–1800°K) | The Journal of Chemical Physics[5] |

| 1955 | B¹⁰₂O₂ | Not specified | Solid Argon Matrix | The Journal of Chemical Physics[6] |

| 1921 | B¹⁰B¹¹O₂ | Not specified | Solid Argon Matrix | The Journal of Chemical Physics[6] |

| 1899 | B¹¹₂O₂ | Not specified | Solid Argon Matrix | The Journal of Chemical Physics[6] |

Chemical Properties and Reactivity

Theoretical studies have explored the reactivity of B2O2. For instance, the potential energy surfaces of its reaction with molecular hydrogen (H2) have been investigated.[7] These studies indicate that singlet OBBO is significantly less reactive with H2 than the BO monomer.[7]

Experimental Protocols

Detailed protocols for the synthesis of stable, bulk B2O2 are not available. The molecule is typically generated in situ for spectroscopic analysis. One common method involves the reaction of boron atoms with molecular oxygen.

Experimental Workflow: Matrix Isolation Spectroscopy of B2O2

A general procedure for this type of experiment is as follows:

-

Boron atoms are generated by laser ablation of a solid boron target.

-

These boron atoms are co-deposited with a mixture of argon and oxygen onto a salt window cooled to approximately 11 K.

-

The infrared spectrum of the resulting solid matrix is recorded. The bands corresponding to B2O2 can be identified through isotopic substitution experiments (e.g., using ¹⁰B, ¹⁸O₂, etc.).

Thermochemical Data

The NIST WebBook provides access to gas-phase thermochemistry data for B2O2, which is crucial for understanding its stability and reactivity at a molecular level.[3] This includes data on its heat capacity.[3]

Relevance in Drug Development

Currently, there is no known role of B2O2 in any biological signaling pathways, nor is it utilized in any aspect of drug development. Its high reactivity and instability make it an unlikely candidate for pharmaceutical applications.

Conclusion

Diboron dioxide is a simple, linear molecule that has been the subject of fundamental chemical research. While its physical and chemical properties in the gas phase and in inert matrices are partially understood through spectroscopy and computational methods, it remains a transient species with no known applications in materials science or medicine. Future research may further elucidate its reaction dynamics and potential role in high-temperature chemistry.

References

Unveiling Diboron Dioxide: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of diboron (B99234) dioxide (B₂O₂) synthesis, tailored for researchers, scientists, and professionals in drug development. Diboron dioxide, a molecule with a linear O=B-B=O structure, has been a subject of scientific curiosity since its initial detection. This document details the key synthetic methodologies, presents quantitative data in a structured format, and illustrates experimental workflows through detailed diagrams.

A Historical Perspective on the Discovery of Diboron Dioxide

The first evidence of the existence of diboron dioxide emerged in the mid-20th century through gas-phase studies at high temperatures. In 1956, Inghram, Porter, and Chupka, while conducting mass spectrometric studies of the vapors produced by heating a mixture of boron and boron trioxide, identified a species with a mass-to-charge ratio corresponding to B₂O₂. This seminal work marked the initial discovery of the molecule.

Decades later, in 1984, Ruscic, Curtiss, and Berkowitz provided more definitive proof of its existence and structure. Through photoelectron spectroscopy of the vapors generated from heating a mixture of boron and boron trioxide to 1200 °C, they not only confirmed the presence of B₂O₂ but also established its linear, symmetrical O-B-B-O structure (D∞h symmetry)[1]. Their work provided crucial spectroscopic data, including the ionization potential of the molecule.

A significant advancement in the study of diboron dioxide came in 1991 when Burkholder and Andrews successfully synthesized and isolated the molecule in a solid argon matrix at cryogenic temperatures. This matrix isolation technique allowed for the direct spectroscopic observation of the fundamental vibrational frequencies of B₂O₂ using infrared spectroscopy, providing a wealth of data for this transient species.

Synthesis Methodologies for Diboron Dioxide

Two primary methods for the synthesis of diboron dioxide have been established: high-temperature gas-phase synthesis and low-temperature matrix isolation.

High-Temperature Gas-Phase Synthesis

This method involves the high-temperature reaction of elemental boron with an oxygen source, typically boron trioxide (B₂O₃). The resulting vapor phase, rich in B₂O₂, can then be analyzed by various spectroscopic techniques.

Experimental Protocol:

A detailed experimental protocol for the high-temperature gas-phase synthesis of diboron dioxide, as adapted from the work of Ruscic, Curtiss, and Berkowitz (1984), is as follows[1]:

-

Apparatus: A high-temperature effusion cell coupled with a photoelectron spectrometer is utilized. The effusion cell is typically constructed from a refractory material capable of withstanding temperatures exceeding 1200 °C.

-

Reactants: A mixture of elemental boron powder and boron trioxide (B₂O₃) is placed within the effusion cell.

-

Reaction Conditions: The effusion cell is heated to approximately 1200 °C under high vacuum. At this temperature, the reactants vaporize and react to form a mixture of boron-containing species in the gas phase, including B₂O₂.

-

Analysis: The gaseous mixture effuses from the cell into the ionization region of a photoelectron spectrometer. The species are then ionized by a suitable light source (e.g., He I radiation), and the kinetic energy of the ejected photoelectrons is analyzed to generate a photoelectron spectrum. The spectrum for B₂O₂ is identified by its characteristic ionization potential.

Experimental Workflow for High-Temperature Gas-Phase Synthesis and Photoelectron Spectroscopy of B₂O₂

Caption: Workflow for the gas-phase synthesis and analysis of B₂O₂.

Low-Temperature Matrix Isolation Synthesis

This technique allows for the trapping and stabilization of highly reactive species like B₂O₂ in an inert solid matrix at cryogenic temperatures, enabling detailed spectroscopic characterization.

Experimental Protocol:

The following protocol for the matrix isolation synthesis of diboron dioxide is based on the work of Burkholder and Andrews (1991):

-

Apparatus: A standard matrix isolation setup is employed, consisting of a high-vacuum chamber, a cryostat capable of reaching temperatures around 12 K, a laser ablation source, and an infrared spectrometer.

-

Reactant Sources:

-

Boron Atoms: A solid boron target is ablated using a high-power pulsed laser (e.g., Nd:YAG laser).

-

Molecular Oxygen: A gaseous mixture of molecular oxygen (O₂) diluted in argon (Ar) is used. Isotopic substitution (e.g., using ¹⁸O₂) can be employed for vibrational mode assignment.

-

-

Matrix Deposition:

-

The Ar/O₂ mixture is slowly deposited onto a cold (12 K) CsI or other infrared-transparent window.

-

Simultaneously, the boron target is ablated, and the resulting boron atoms are co-deposited with the Ar/O₂ matrix.

-

-

Reaction and Isolation: The boron atoms react with the oxygen molecules on the cold surface to form various boron oxides, including B₂O₂. These product molecules are immediately trapped and isolated within the solid argon matrix, preventing further reaction or decomposition.

-

Analysis: The matrix-isolated species are analyzed using Fourier-transform infrared (FTIR) spectroscopy. The infrared spectrum will show characteristic absorption bands corresponding to the vibrational modes of the trapped molecules.

Experimental Workflow for Matrix Isolation Synthesis and Infrared Spectroscopy of B₂O₂

Caption: Workflow for the matrix isolation synthesis and analysis of B₂O₂.

Quantitative Data

The following tables summarize key quantitative data obtained from the experimental studies on diboron dioxide.

Table 1: Spectroscopic Data for Diboron Dioxide

| Property | Value | Method | Reference |

| Ionization Potential | 13.61 eV | Photoelectron Spectroscopy | Ruscic et al. (1984)[1] |

| ν₃ (B-O stretch) in Ar matrix | 1898.9 cm⁻¹ (¹¹B₂O₂) | Infrared Spectroscopy | Burkholder & Andrews (1991) |

| ν₄ (B-B stretch) in Ar matrix | Not directly observed | Infrared Spectroscopy | Burkholder & Andrews (1991) |

| ν₅ (B-B-O bend) in Ar matrix | Not directly observed | Infrared Spectroscopy | Burkholder & Andrews (1991) |

Table 2: Experimental Conditions for Diboron Dioxide Synthesis

| Parameter | High-Temperature Gas-Phase | Matrix Isolation |

| Reactants | Elemental Boron, Boron Trioxide (B₂O₃) | Elemental Boron, Molecular Oxygen (O₂) |

| Temperature | ~1200 °C | 12 K |

| Pressure | High Vacuum | High Vacuum |

| Phase | Gas | Solid (in Argon Matrix) |

| Primary Analysis Technique | Photoelectron Spectroscopy | Infrared Spectroscopy |

Conclusion

The synthesis of diboron dioxide, a molecule of fundamental chemical interest, has been achieved through two distinct methodologies. The high-temperature gas-phase method was crucial for its initial discovery and the determination of its electronic structure. The more recent matrix isolation technique has enabled the detailed characterization of its vibrational properties. This technical guide provides the necessary historical context, detailed experimental protocols, and key quantitative data to aid researchers in understanding and potentially exploring the chemistry of this intriguing boron oxide. The provided workflows offer a clear visual representation of the experimental processes involved in the synthesis and characterization of diboron dioxide. Due to the highly reactive and transient nature of diboron dioxide, there are currently no known signaling pathways involving this molecule in biological or pharmaceutical systems.

References

Spectroscopic Properties of Gaseous Diboron Dioxide (B2O2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of gaseous diboron (B99234) dioxide (B2O2). It consolidates key data on the electronic structure, vibrational modes, and molecular geometry of B2O2, drawing from seminal experimental and theoretical studies. This document is intended to serve as a core reference for researchers in chemistry, materials science, and related fields requiring a detailed understanding of this intriguing boron oxide species. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Introduction

Diboron dioxide (B2O2) is a high-temperature gaseous molecule that has been the subject of spectroscopic and theoretical investigations aimed at elucidating its molecular structure and bonding. Early studies proposed various structures, but a consensus has emerged for a linear, symmetric O=B-B=O arrangement with D∞h point group symmetry. This guide synthesizes the current knowledge of the spectroscopic parameters that define this molecule.

Molecular Structure and Geometry

Experimental evidence, most notably from photoelectron spectroscopy, has confirmed that gaseous B2O2 possesses a linear, centrosymmetric structure with the atomic arrangement O=B-B=O.[1] This corresponds to the D∞h point group.

Table 1: Molecular Geometry of Gaseous B2O2

| Parameter | Value | Method | Reference |

| Symmetry | D∞h | Photoelectron Spectroscopy | [1] |

| Structure | Linear (O=B-B=O) | Photoelectron Spectroscopy | [1] |

Electronic Transitions

The electronic structure of gaseous B2O2 has been primarily investigated using He I photoelectron spectroscopy. These studies provide valuable information about the ionization energies of the valence molecular orbitals. The orbital ordering in B2O2 has been determined to be πg, πu, σg, σu, which differs from its isoelectronic counterpart, dicyanogen (C2N2).[1]

Table 2: Ionization Energies of Gaseous B2O2

| Band | Ionization Energy (eV) | Orbital Assignment |

| 1 | 13.61 | (πg)⁻¹ |

| 2 | 14.45 | (πu)⁻¹ |

| 3 | 15.33 | (σg)⁻¹ |

| 4 | 15.88 | (σu)⁻¹ |

| Data from Ruscic, Curtiss, and Berkowitz (1984).[1] |

Vibrational Frequencies

The vibrational modes of B2O2 have been characterized through both gas-phase emission spectroscopy and matrix isolation infrared absorption spectroscopy. The linear D∞h structure of B2O2 gives rise to five fundamental vibrational modes, of which some are infrared or Raman active.

Table 3: Vibrational Frequencies of B2O2 (cm⁻¹)

| Mode | Description | Gas Phase (Emission) | Solid Argon Matrix (Absorption) | Theoretical (ab initio) |

| ν1 (σg) | Symmetric B-B stretch | - | - | 1065 |

| ν2 (σg) | Symmetric B-O stretch | - | - | 585 |

| ν3 (σu) | Asymmetric B-O stretch | 1890 | 1898.9 | 1925 |

| ν4 (πg) | Trans-bending | - | - | 321 |

| ν5 (πu) | Cis-bending | - | - | 156 |

Gas-phase data from Sommer, Walsh, and White (1960). Matrix isolation data from Burkholder and Andrews (1991). Theoretical data from Ruscic, Curtiss, and Berkowitz (1984).

Rotational Constants

To date, there are no direct experimental measurements of the rotational constants of gaseous B2O2 from high-resolution rotational or rovibrational spectroscopy. However, theoretical calculations provide estimates for these constants, which are crucial for predicting rotational spectra and for the precise determination of molecular bond lengths.

Table 4: Theoretically Calculated Rotational Constants of Gaseous B2O2

| Constant | Value (cm⁻¹) | Method |

| Bₑ | 0.168 | ab initio SCF |

| Note: This is a theoretically calculated value and should be treated as an approximation in the absence of experimental data. The value is derived from the calculated equilibrium geometry. |

Experimental Protocols

Gas-Phase Photoelectron Spectroscopy

Objective: To determine the ionization energies of the valence molecular orbitals of gaseous B2O2 and to confirm its molecular structure.

Methodology (based on Ruscic, Curtiss, and Berkowitz, 1984): [1]

-

Generation of Gaseous B2O2: A mixture of solid boron and boron trioxide (B2O3) is heated in a Knudsen cell to approximately 1200 °C. The reaction 4B(s) + B2O3(g) → 3B2O2(g) produces a vapor rich in B2O2.

-

Ionization: The effusing molecular beam containing B2O2 is irradiated with a monochromatic source of ultraviolet radiation, typically a He I discharge lamp emitting photons with an energy of 21.22 eV.

-

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using a hemispherical electron energy analyzer.

-

Data Acquisition and Analysis: The number of electrons detected at each kinetic energy is recorded to generate the photoelectron spectrum. The ionization energy for each electronic transition is calculated by subtracting the measured electron kinetic energy from the photon energy. A complex Franck-Condon fitting is used to analyze the vibrational structure observed in the electronic bands to infer geometrical changes upon ionization.

Matrix Isolation Infrared Spectroscopy

Objective: To observe the infrared-active vibrational modes of B2O2.

Methodology (based on Burkholder and Andrews, 1991):

-

Generation of Boron Atoms: Boron atoms are generated by Nd:YAG laser ablation of a solid boron target.

-

Co-deposition: The ablated boron atoms are co-deposited with a mixture of argon and molecular oxygen (Ar/O2) onto a cryogenic salt window (e.g., CsI) maintained at approximately 11 K.

-

Reaction and Trapping: The boron atoms react with oxygen during the condensation process to form various boron oxides, including B2O2, which are trapped in the inert solid argon matrix.

-

Spectroscopic Measurement: The infrared absorption spectrum of the matrix-isolated species is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Isotopic Substitution: The experiment is repeated using isotopic variants of boron (¹⁰B) and oxygen (¹⁸O) to confirm the vibrational assignments based on the observed isotopic shifts in the absorption bands.

Visualizations

Caption: Experimental workflow for the spectroscopic characterization of gaseous B2O2.

Caption: Relationship between spectroscopic data and molecular structure determination for B2O2.

References

Thermodynamic Stability of the Diboron Dioxide (B₂O₂) Molecule: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diboron dioxide (B₂O₂), a molecule of significant interest in high-temperature chemistry and materials science, presents a unique linear structure that dictates its thermodynamic properties. Understanding its stability is crucial for applications ranging from chemical vapor deposition to the modeling of boron-rich environments. This technical guide provides a comprehensive overview of the thermodynamic stability of the B₂O₂ molecule, consolidating key experimental and theoretical data. It details the methodologies employed for its characterization, including spectroscopic and computational techniques, and presents quantitative data in a structured format for ease of reference.

Molecular Structure and Bonding

Experimental evidence, most notably from He I photoelectron spectroscopy, has conclusively established that the B₂O₂ molecule possesses a linear, centrosymmetric structure with D∞h symmetry.[1] The bonding arrangement is O–B–B–O. This structure is isoelectronic with dicyanogen (C₂N₂), though their orbital orderings differ.

Quantitative Thermodynamic Data

The thermodynamic stability of a molecule is quantified by several key parameters. The following tables summarize the available experimental and computational data for the B₂O₂ molecule.

Table 1: Enthalpy of Formation and Ionization Energy

| Parameter | Value | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -105 ± 5 kcal/mol (-439.3 ± 20.9 kJ/mol) | Knudsen Effusion Mass Spectrometry | |

| Ionization Energy | 13.9 ± 0.5 eV | Electron Impact | |

| 13.37 ± 0.34 eV | Electron Impact | ||

| 14.0 ± 0.5 eV | Electron Impact | ||

| 13.61 eV | Photoelectron Spectroscopy |

Table 2: Vibrational Frequencies

The vibrational frequencies provide insight into the stiffness of the chemical bonds and are essential for calculating thermodynamic functions like entropy and heat capacity.

| Vibrational Mode | Wavenumber (cm⁻¹) | Matrix | Method | Reference |

| BO Stretch (ν₃, Σu⁺) | 1898.9 | Argon | Infrared Spectroscopy | |

| 1894.6 | Krypton | Infrared Spectroscopy | ||

| Bend (ν₅, Πu) | 213 | Argon | Infrared Spectroscopy |

Bond Dissociation Energy and Enthalpy of Atomization

The bond dissociation energy (BDE) is a direct measure of the strength of a chemical bond. While specific, experimentally determined BDEs for the B-B and B-O bonds in B₂O₂ are not available, the overall stability can be understood through the enthalpy of atomization (ΔₐH°). This value represents the total energy required to break all bonds in the molecule, yielding its constituent atoms in the gas phase.

B₂O₂(g) → 2B(g) + 2O(g)

The enthalpy of atomization can be calculated from the standard enthalpies of formation (ΔfH°) of the molecule and its constituent atoms using the following relationship:

ΔₐH°(B₂O₂) = 2 * ΔfH°(B, g) + 2 * ΔfH°(O, g) - ΔfH°(B₂O₂, g)

This total bond energy is the sum of the individual bond dissociation energies:

ΔₐH°(B₂O₂) = BDE(B-B) + 2 * BDE(B-O)

Due to the linear structure, the two B-O bonds are equivalent.

Experimental Protocols

The characterization of a transient, high-temperature species like B₂O₂ requires specialized experimental techniques.

Photoelectron Spectroscopy (PES)

This technique was instrumental in determining the linear structure of B₂O₂.

-

Sample Generation: B₂O₂ is typically generated in situ at high temperatures (e.g., 1200 °C). One method involves the reaction of boric oxide (B₂O₃) with a reducing agent like liquid boron in a Knudsen cell, a high-temperature effusion oven.

-

Ionization: The effusing vapor, containing B₂O₂, is irradiated with a monochromatic source of high-energy photons, typically He I radiation (21.22 eV). This causes the ejection of valence electrons.

-

Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer. The difference between the photon energy and the electron's kinetic energy gives the binding energy of the electron, which corresponds to the ionization energy to form a specific cationic state.

-

Data Interpretation: The resulting photoelectron spectrum shows a series of bands, each corresponding to a different electronic state of the B₂O₂⁺ ion. Vibrational fine structure within these bands can be analyzed using Franck-Condon fitting to infer geometric changes between the neutral molecule and its various ionic states, confirming the linear ground state geometry.[1]

Matrix Isolation Infrared Spectroscopy

This method allows for the study of the vibrational modes of highly reactive or unstable molecules.

-

Sample Generation: As with PES, B₂O₂ is generated in a high-temperature effusion cell.

-

Isolation: The gaseous B₂O₂ is co-deposited with a large excess of an inert gas (e.g., Argon or Krypton) onto a cryogenic window (typically cooled to ~4 K). The inert gas solidifies, forming a rigid matrix that traps and isolates individual B₂O₂ molecules, preventing them from reacting with each other.

-

Spectroscopic Measurement: An infrared spectrometer is used to pass a beam of IR radiation through the matrix. The absorption of specific frequencies of light corresponding to the vibrational modes of the trapped B₂O₂ molecules is recorded, yielding the infrared spectrum.

-

Analysis: The observed absorption bands are assigned to specific vibrational modes (e.g., stretching, bending) based on their frequencies and isotopic shifts (e.g., using ¹⁰B and ¹¹B isotopes).

Computational Methodologies

Theoretical calculations are essential for complementing experimental data and providing deeper insights into the structure, bonding, and thermochemistry of molecules like B₂O₂.

-

Ab Initio Methods: These methods are based on first principles of quantum mechanics without empirical parameters.

-

Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point but often requires corrections for electron correlation.

-

Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)): Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are used to incorporate electron correlation, leading to more accurate energy and property predictions. High-level composite methods like Gaussian-n (Gn) theories (e.g., G2, G3) are specifically designed to yield highly accurate thermochemical data, such as enthalpies of formation and bond dissociation energies.

-

-

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the electron density. It offers a good balance between accuracy and computational cost. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p)) is critical for obtaining reliable results for thermodynamic properties.

These computational approaches are invaluable for predicting geometries (bond lengths and angles), vibrational frequencies, and thermochemical data that may be difficult or impossible to measure experimentally.

Conclusion

The thermodynamic stability of the B₂O₂ molecule is well-established through a combination of rigorous experimental investigation and theoretical calculation. Its significant negative enthalpy of formation (-105 ± 5 kcal/mol) indicates that it is a thermodynamically stable species in the gas phase under high-temperature conditions. Its linear O–B–B–O structure has been unequivocally confirmed by photoelectron spectroscopy, and its primary vibrational modes have been characterized using matrix isolation infrared spectroscopy. While direct experimental values for bond lengths and individual bond dissociation energies remain elusive, the total bond energy can be derived from the enthalpy of atomization. The continued application of high-level computational chemistry will further refine our understanding of the intricate bonding and energetics of this important boron oxide.

References

Methodological & Application

Synthesis of High-Purity Diboron Dioxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis methods for producing high-purity diboron (B99234) dioxide (B2O2). The primary method detailed is the high-temperature reaction of elemental boron with boron trioxide, which yields gaseous B2O2. This document outlines the experimental protocol for this synthesis, purification through cryogenic trapping, and subsequent characterization using mass spectrometry and matrix-isolation infrared spectroscopy. While direct applications in drug development are not currently established in the literature, the potential utility of B2O2 in materials science and electronics is noted.

Introduction

Diboron dioxide (B2O2) is a boron oxide species that has been identified and characterized primarily in the gas phase at high temperatures. Its synthesis and isolation in a high-purity form are of interest for fundamental chemical research and potential applications in materials science. The most common route to generate gaseous B2O2 is the reaction of elemental boron with boron trioxide at elevated temperatures under vacuum. This document provides the available information to guide researchers in the synthesis and characterization of this compound.

Synthesis Method: High-Temperature Reduction of Boron Trioxide

The prevailing method for the synthesis of diboron dioxide is the high-temperature reduction of boron trioxide (B2O3) with elemental boron (B). The reaction proceeds as follows:

4B(s) + B₂O₃(l) → 3B₂O₂(g)

This reaction is typically carried out in a high-vacuum apparatus, such as a Knudsen effusion cell, at temperatures ranging from 1027°C to 1227°C (1300 K to 1500 K).[1][2] The product, diboron dioxide, is a gaseous species under these conditions.

Experimental Protocol

The following protocol is a composite procedure based on Knudsen effusion mass spectrometry (KEMS) studies, adapted for the preparative synthesis of gaseous B2O2.

Materials:

-

Amorphous Boron powder (95-97% purity)

-

Boron trioxide (B2O3), anhydrous

-

Crucible (e.g., tungsten, molybdenum, or graphite)

-

High-vacuum furnace or Knudsen effusion apparatus

-

Mass spectrometer (for in-situ analysis)

-

Cryogenic trap (for product collection)

-

Liquid nitrogen or other cryogen

Procedure:

-

Reactant Preparation:

-

Thoroughly mix amorphous boron powder and anhydrous boron trioxide powder. The optimal stoichiometric ratio is yet to be definitively established for maximizing yield, but a starting point is a molar ratio of 4:1 (B:B2O3).

-

Load the mixture into a suitable high-temperature crucible.

-

-

Apparatus Setup:

-

Place the crucible within a high-vacuum furnace or a Knudsen effusion cell.

-

Evacuate the system to a high vacuum (typically < 10⁻⁶ Torr) to remove atmospheric gases.

-

If product collection is desired, connect a cryogenic trap to the outlet of the furnace, ensuring a vacuum-tight seal.

-

-

Reaction:

-

Gradually heat the sample to the reaction temperature range of 1027°C to 1227°C.

-

Maintain the temperature for a sufficient duration to allow for the reaction and vaporization of the B2O2 product. The exact time will depend on the scale of the reaction and the specific apparatus.

-

Monitor the effusing vapor using a mass spectrometer to confirm the production of B2O2 (detecting the B2O2⁺ ion).

-

-

Product Collection (Purification):

-

The gaseous B2O2, along with any unreacted volatile species, will travel from the hot zone.

-

Cool the cryogenic trap with liquid nitrogen to condense the B2O2. The significantly lower vapor pressure of B2O3 at the reaction temperature should result in a relatively pure deposit of B2O2 in the trap.

-

Once the reaction is complete, allow the apparatus to cool to room temperature under vacuum.

-

Isolate the cryogenic trap containing the purified solid B2O2.

-

-

Characterization:

Quantitative Data

Currently, there is a lack of published data specifically detailing the yield and purity for preparative scale synthesis of B2O2. The existing literature primarily focuses on the thermodynamic and spectroscopic properties of B2O2 generated in situ for analytical purposes.

| Parameter | Value | Reference |

| Reaction Temperature | 1027°C - 1227°C (1300 K - 1500 K) | [1][2] |

| Pressure | High Vacuum (< 10⁻⁶ Torr) | [1][2] |

| Gaseous Product | B₂O₂(g) | [1][2] |

Characterization Methods

Mass Spectrometry

Knudsen Effusion Mass Spectrometry (KEMS) is a key technique for identifying the gaseous species produced during the high-temperature reaction. In this method, the effusing vapor from the Knudsen cell is ionized by electron impact, and the resulting ions are separated and detected by a mass spectrometer. The detection of the B₂O₂⁺ ion confirms the formation of diboron dioxide.[1][2]

Matrix-Isolation Infrared Spectroscopy

To obtain detailed structural information, the gaseous B2O2 product can be analyzed by matrix-isolation infrared spectroscopy. This technique involves co-condensing the gaseous B2O2 with a large excess of an inert gas (e.g., argon) onto a cryogenic surface (typically around 4 K). This traps individual B2O2 molecules in an inert solid matrix, allowing for the measurement of their vibrational spectra without rotational interference.

Experimental Workflow and Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and characterization of high-purity Diboron dioxide.

Logical Relationship of Synthesis Components

Caption: Key components and their logical relationship in the synthesis of Diboron dioxide.

Applications

While detailed studies on the applications of high-purity diboron dioxide are limited, some potential areas of use have been suggested for boron oxides in general. It is important to note that the term "boron dioxide" in some industrial literature may refer to boron trioxide or other boron-oxygen compounds.

-

Materials Science: As a component in the synthesis of specialized borosilicate glasses, leveraging its high-temperature stability.[3]

-

Metallurgy: Potential use as a fluxing agent in welding and soldering applications to lower operating temperatures.[3]

-

Electronics: Possible application as a dielectric layer in semiconductor manufacturing due to its anticipated high thermal stability.[3]

Currently, there is no available literature suggesting the use of diboron dioxide in drug development or detailing any interactions with biological signaling pathways.

Conclusion

The synthesis of high-purity diboron dioxide is a challenging endeavor primarily achieved through the high-temperature reaction of elemental boron and boron trioxide under high vacuum. While this method has been successfully used to generate gaseous B2O2 for spectroscopic and thermodynamic studies, protocols for its large-scale, high-purity production are not well-established. Further research is required to optimize the synthesis and purification processes and to explore the potential applications of this unique boron oxide, particularly in fields beyond traditional materials science. Researchers interested in this compound should be equipped for high-temperature, high-vacuum synthesis and have access to advanced analytical techniques for characterization.

References

Application Notes and Protocols for Matrix Isolation Studies of Diboron Dioxide (B2O2)

For Researchers, Scientists, and Drug Development Professionals